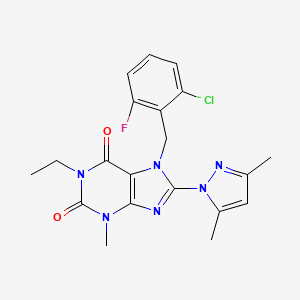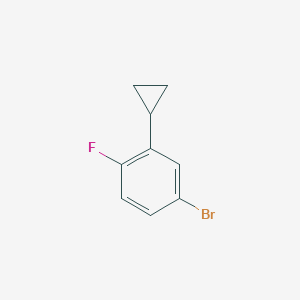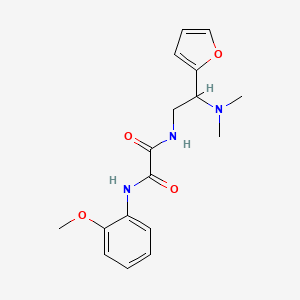![molecular formula C24H25F3N4O3 B2505841 3-(5-oxo-5-{4-[3-(trifluorométhyl)phényl]pipérazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione CAS No. 896355-97-8](/img/structure/B2505841.png)
3-(5-oxo-5-{4-[3-(trifluorométhyl)phényl]pipérazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound notable for its versatile applications in medicinal and materials chemistry. This compound features a quinazoline-dione core attached to a piperazine ring, further modified with a trifluoromethylphenyl group, contributing to its unique chemical properties and bioactivity.
Applications De Recherche Scientifique
Chemistry: Utilized as a precursor for more complex organic molecules, serving as an important intermediate in synthetic organic chemistry. Biology: Explored for its potential as a pharmaceutical agent, particularly in drug development targeting various diseases due to its ability to interact with specific biological targets. Medicine: Investigated for therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent, exploiting its molecular interactions. Industry: Applied in the development of advanced materials, including polymers and surface coatings, owing to its robust chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, starting with the quinazoline-2,4(1H,3H)-dione framework. Key synthetic routes include:
Nucleophilic substitution reactions: to introduce the piperazine group.
Aldehyde or ketone condensations: to form the oxo-pentyl chain.
The trifluoromethylphenyl group is typically incorporated via electrophilic aromatic substitution .
Reaction conditions vary but commonly include the use of strong bases or acids, with reactions performed under reflux to ensure complete conversion of reactants.
Industrial Production Methods: Industrially, large-scale production may use continuous flow reactors to ensure consistent yield and purity. Solvent choices, catalysts, and temperature control are optimized for maximum efficiency and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxidative transformations can alter the quinazoline ring, potentially affecting its bioactivity.
Reduction: Reduction reactions may involve the piperazine ring, typically under hydrogenation conditions.
Substitution: Substitution reactions, particularly on the aromatic ring, can introduce new functional groups enhancing its properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituents: Halides, alkylating agents, and acylating agents under appropriate conditions.
Major Products:
From oxidation: Modified quinazoline derivatives.
From reduction: Reduced piperazine derivatives.
From substitution: Derivatives with various functional groups enhancing solubility or reactivity.
Mécanisme D'action
Mechanism: The compound's effects are primarily exerted through its interaction with specific molecular targets, such as enzymes or receptors, inhibiting their function or altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases involved in cell signaling pathways. By binding to these targets, the compound can modulate pathways related to cell proliferation, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
3-(5-oxo-5-{4-[3-(trifluoromethoxy)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(fluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
3-(5-oxo-5-{4-[3-(difluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione
Comparison: The primary distinguishing feature of 3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione is its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group enhances the compound's lipophilicity and can affect its binding affinity to molecular targets.
3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione stands out due to its unique trifluoromethyl substitution, setting it apart from other analogs and potentially offering superior pharmacokinetic properties and therapeutic efficacy.
Propriétés
IUPAC Name |
3-[5-oxo-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c25-24(26,27)17-6-5-7-18(16-17)29-12-14-30(15-13-29)21(32)10-3-4-11-31-22(33)19-8-1-2-9-20(19)28-23(31)34/h1-2,5-9,16H,3-4,10-15H2,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZWCYVVRYTSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-(Pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)


![4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2505769.png)


![(Z)-3-(3-Chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2505774.png)
![2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2505775.png)

![3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
